

Spectroscopic Profile of 2-Amino-5-phenylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-phenylpyrazine

Cat. No.: B085306

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Amino-5-phenylpyrazine**. Designed for researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a conceptual workflow for spectroscopic analysis are also presented to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-5-phenylpyrazine**. This information is crucial for the structural elucidation and characterization of this compound.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available	-	-
Data not available	-	-
Data not available	-	-
Data not available	-	-
Data not available	-	-

Note: Experimentally determined ^1H NMR data for **2-Amino-5-phenylpyrazine** was not available in the public domain at the time of this publication. The expected signals would include those for the pyrazine and phenyl ring protons, as well as the amino group protons.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Experimentally determined ^{13}C NMR data for **2-Amino-5-phenylpyrazine** was not available in the public domain at the time of this publication. The spectrum would be expected to show signals for the carbon atoms of the pyrazine and phenyl rings.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	N-H stretching (amino group)
Data not available	-	C-H stretching (aromatic)
Data not available	-	C=N stretching (pyrazine ring)
Data not available	-	C=C stretching (aromatic rings)
Data not available	-	N-H bending (amino group)
Data not available	-	C-H bending (aromatic)

Note: While specific experimental IR data for **2-Amino-5-phenylpyrazine** is not provided, the table indicates the expected characteristic absorption bands for the key functional groups

present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Ion
171.08	[M] ⁺
172.09	[M+H] ⁺

Note: The mass-to-charge ratios are based on the molecular weight of **2-Amino-5-phenylpyrazine** ($C_{10}H_9N_3$, Exact Mass: 171.0796).^[1] The $[M]^+$ represents the molecular ion, and $[M+H]^+$ represents the protonated molecule, which is commonly observed in techniques like electrospray ionization (ESI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers in setting up their experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

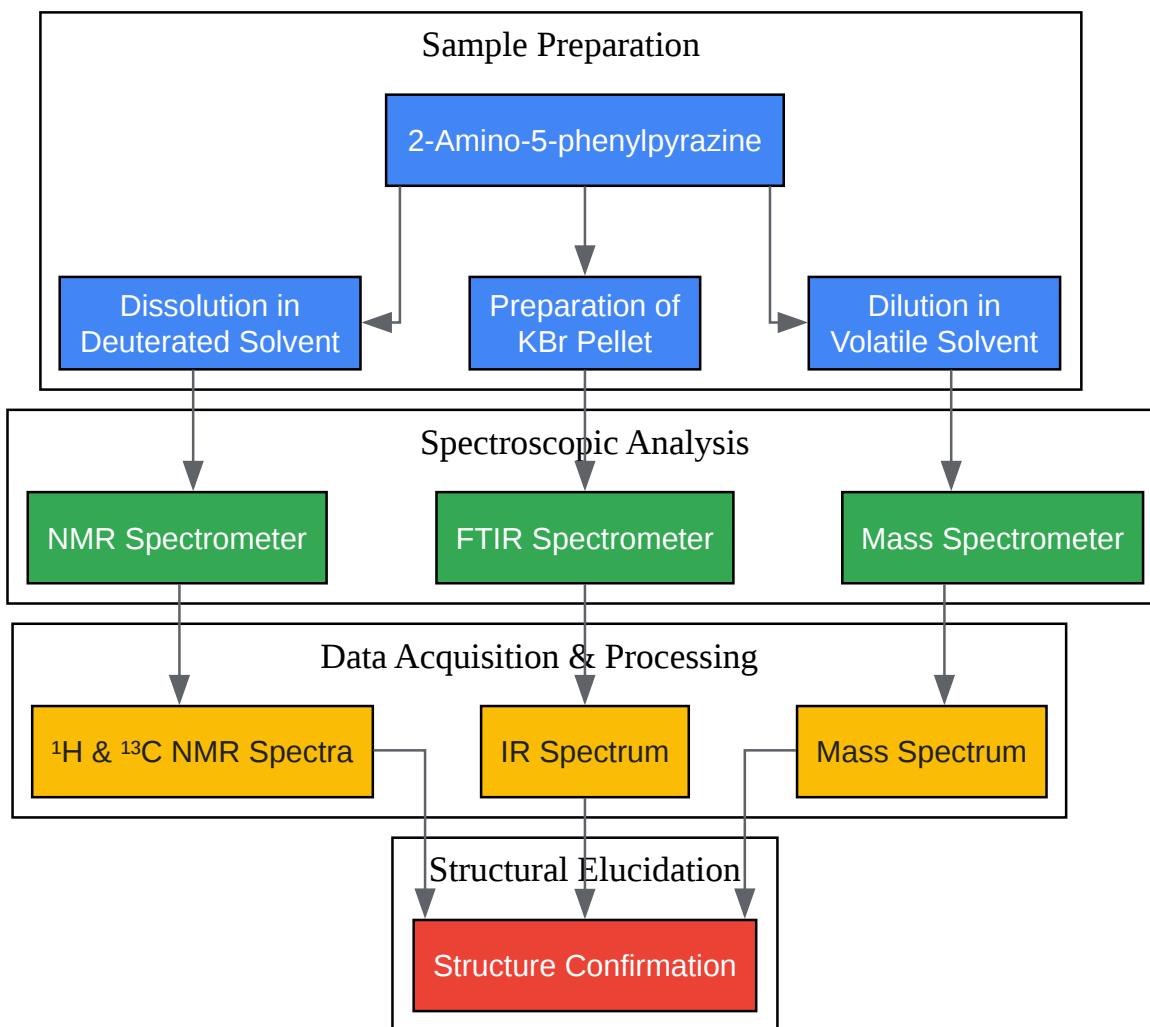
- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-phenylpyrazine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically necessary.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet (without the sample) or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed depending on the sensitivity of the instrument.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are generated. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-phenylpyrazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-amino-5-phenylpyrazine (C₁₀H₉N₃) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-phenylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085306#spectroscopic-data-nmr-ir-ms-of-2-amino-5-phenylpyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com